4-ethoxycarbonyl-N-phenylpiperazine-1-carboximidothioic acid
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Overview
Description
The compound identified as “4-ethoxycarbonyl-N-phenylpiperazine-1-carboximidothioic acid” is a chemical entity with various applications in scientific research and industry
Preparation Methods
The synthesis of 4-ethoxycarbonyl-N-phenylpiperazine-1-carboximidothioic acid involves specific chemical routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct . The process requires careful handling of reagents and maintenance of anhydrous conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-ethoxycarbonyl-N-phenylpiperazine-1-carboximidothioic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can also be reduced using appropriate reducing agents to yield reduced forms.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions: The reactions typically involve reagents such as phosgene, imidazole, and other nucleophiles or bases.
Scientific Research Applications
4-ethoxycarbonyl-N-phenylpiperazine-1-carboximidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: this compound is explored for its potential therapeutic applications, including its role in drug development and delivery systems.
Mechanism of Action
The mechanism by which 4-ethoxycarbonyl-N-phenylpiperazine-1-carboximidothioic acid exerts its effects involves its interaction with specific molecular targets. For instance, in peptide synthesis, it facilitates the formation of peptide bonds by acting as a coupling agent. The compound’s reactivity with nucleophiles and bases plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
4-ethoxycarbonyl-N-phenylpiperazine-1-carboximidothioic acid can be compared with other similar compounds, such as:
Phosgene: Used in similar synthetic routes but requires more stringent handling due to its toxicity.
Imidazole: A key reagent in the synthesis of this compound and other related compounds.
Carbonyldiimidazole: Another compound used in peptide synthesis with similar reactivity but different handling requirements.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and reactivity.
Properties
IUPAC Name |
4-ethoxycarbonyl-N-phenylpiperazine-1-carboximidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-2-19-14(18)17-10-8-16(9-11-17)13(20)15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSUJIFFJBSYAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=NC2=CC=CC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=NC2=CC=CC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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